molecular formula C11H12N2O2 B2976709 methyl 3-(1H-benzimidazol-1-yl)propanoate CAS No. 144186-69-6

methyl 3-(1H-benzimidazol-1-yl)propanoate

Cat. No. B2976709
M. Wt: 204.229
InChI Key: NOIRWGDCLMOMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(1H-benzimidazol-1-yl)propanoate” is a chemical compound with the molecular formula C11H12N2O2 . It is also known as "1H-Benzimidazole-1-propanoic acid, methyl ester" .


Molecular Structure Analysis

The molecular structure of “methyl 3-(1H-benzimidazol-1-yl)propanoate” consists of a benzimidazole ring attached to a propanoate group. The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .


Physical And Chemical Properties Analysis

“Methyl 3-(1H-benzimidazol-1-yl)propanoate” is a solid compound . Its molecular weight is 204.23 .

Future Directions

The future directions for “methyl 3-(1H-benzimidazol-1-yl)propanoate” could involve further exploration of its potential biological activities and applications in pharmaceuticals. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

methyl 3-(benzimidazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)6-7-13-8-12-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIRWGDCLMOMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-benzimidazol-1-yl)propanoate

Synthesis routes and methods

Procedure details

A solution of 10.0 g (84 mmol) of benzimidazole, 22.7 ml (250 mmol) of methyl acrylate and 3 drops of DBU in 50 ml of tetrahydrofuran was heated at reflux for 2 days. The resulting solution was concentrated in vacuo, and the residue was purified by silica gel chromatography using 3% methanol in chloroform to provide 15.7 g (92%) of the desired compound (Rf 0.58, 10% methanol in chloroform).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
SS Elbaramawi, C Hughes, J Richards… - Egyptian journal of …, 2018 - journals.ekb.eg
As the resistance of Staphylococcus aureus to antibiotics represents a major threat to global health, anti-infectives with novel mechanisms must be developed. Novel compounds were …
Number of citations: 3 journals.ekb.eg

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